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Unraveling FL104: A Case of Mistaken Identity in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FL104	
Cat. No.:	B15603790	Get Quote

A comprehensive review of scientific literature reveals no evidence of a gene, protein, or molecule designated "**FL104**" with a role in epigenetic modification. Extensive searches across multiple databases have failed to identify any publications or research data linking a molecule or gene named **FL104** to processes such as DNA methylation, histone modification, or chromatin remodeling.

Initial investigations suggested that "**FL104**" might be a novel or less-studied factor in epigenetics. However, further targeted searches have clarified that "**FL104**" is a designation for entities in entirely different biological contexts. The most prominent is **FL104**, the small molecule, a potent agonist of the urotensin II receptor, which is involved in cardiovascular regulation.[1][2][3][4][5][6]

In other fields, "FL104" has been used to identify:

- A specific strain of the bacterium Lactobacillus plantarum with a deletion in the poxB gene.[7]
 [8]
- An inbred line of the plant species Brassica rapa.[9][10]
- An isolate of the Citrus tristeza virus.[11]

None of these entities are related to epigenetic modifications in the context of human biology or drug development.



It is possible that "**FL104**" is an internal, proprietary designation for a compound or gene within a specific research institution or company that has not yet been disclosed in public-facing scientific literature. Alternatively, it may be a typographical error of a different gene or protein name.

Conclusion for Researchers, Scientists, and Drug Development Professionals:

Based on currently available information, there is no established role for a molecule or gene named "FL104" in the field of epigenetics. Professionals seeking information on this topic are advised to verify the nomenclature. Should "FL104" be an internal identifier, accessing relevant data will require direct communication with the originating organization. Without any data on its involvement in epigenetic pathways, the creation of a technical guide, data tables, or signaling pathway diagrams is not possible. Researchers are encouraged to focus on established epigenetic modifiers for their studies.

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